Cas no 91267-08-2 (1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)-)

1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)-
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- Inchi: 1S/C9H16O3/c1-4-5-7-8(6-10)12-9(2,3)11-7/h4,7-8,10H,1,5-6H2,2-3H3
- InChI Key: WIKASJVGNPYKDR-UHFFFAOYSA-N
- SMILES: O1C(CC=C)C(CO)OC1(C)C
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333662-1.0g |
[2,2-dimethyl-5-(prop-2-en-1-yl)-1,3-dioxolan-4-yl]methanol |
91267-08-2 | 1.0g |
$0.0 | 2023-02-23 |
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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3. Back matter
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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5. Book reviews
Additional information on 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)-
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- (CAS No. 91267-08-2): A Comprehensive Overview
1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- (CAS No. 91267-08-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, often referred to by its systematic name 5-(prop-1-en-2-yl)-2,2-dimethyl-1,3-dioxolane-4-methanol, is characterized by its unique structural features and potential applications in various scientific and industrial domains.
The molecular structure of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- consists of a dioxolane ring with a substituted methanol group and a propenyl side chain. The presence of the dioxolane ring and the methanol functionality imparts specific chemical properties that make this compound an interesting subject for both academic research and practical applications.
In recent years, the study of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- has been enriched by advancements in synthetic methodologies and analytical techniques. Researchers have explored various synthetic routes to produce this compound efficiently and with high purity. One notable approach involves the use of transition metal-catalyzed reactions, which have shown promise in enhancing the yield and selectivity of the synthesis process.
The physical properties of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- are also well-documented. It typically appears as a colorless liquid with a characteristic odor. The compound is soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. These properties make it suitable for use in a variety of chemical reactions and formulations.
In the context of pharmaceutical research, 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- has shown potential as an intermediate in the synthesis of bioactive compounds. Its reactivity and functional group versatility allow it to be easily modified to create derivatives with specific biological activities. For instance, recent studies have demonstrated that certain derivatives of this compound exhibit anti-inflammatory and anti-cancer properties.
The biological activity of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- has been investigated through in vitro and in vivo experiments. In cell culture studies, it has been observed that some derivatives can inhibit the proliferation of cancer cells by interfering with key signaling pathways. Additionally, preliminary animal studies have shown promising results in reducing inflammation and improving tissue repair.
Beyond its pharmaceutical applications, 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- has found utility in other areas such as polymer science and materials chemistry. The compound can be used as a monomer or co-monomer in the synthesis of functional polymers with unique properties. These polymers have potential applications in areas such as drug delivery systems, coatings, and adhesives.
The environmental impact of 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-yl)- is another important consideration. While it is not classified as a hazardous substance under current regulations, responsible handling and disposal practices are recommended to minimize any potential environmental risks. Researchers are also exploring ways to improve the sustainability of its production processes through green chemistry principles.
In conclusion, 1,3-Dioxolane-4-methanol, 2,2-dimethyl-5-(2-propen-1-y)- (CAS No. 91267-08-2) is a multifaceted compound with a wide range of applications in chemistry and related fields. Its unique structural features and versatile reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its importance in scientific and industrial contexts is likely to grow even further.
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